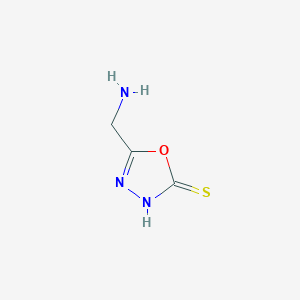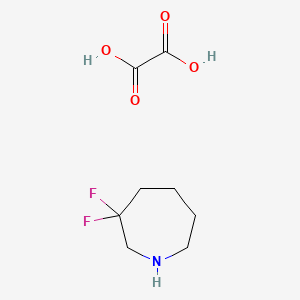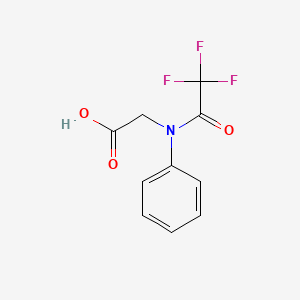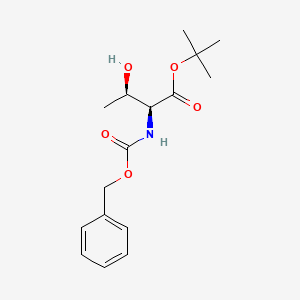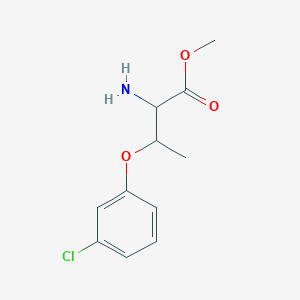
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of a phenylthio group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a tetrahydrofuran derivative. One common method is the nucleophilic substitution reaction where a phenylthio group is introduced to a tetrahydrofuran ring under basic conditions. The reaction may involve reagents such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the tetrahydrofuran ring.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified tetrahydrofuran derivatives.
Substitution: Compounds with new functional groups replacing the phenylthio group.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with molecular targets through its phenylthio and tetrahydrofuran groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethane: Lacks the ketone group, making it less reactive in certain reactions.
Uniqueness
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of a phenylthio group and a tetrahydrofuran ring with a ketone functionality
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(oxolan-3-yl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c13-12(10-6-7-14-8-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI-Schlüssel |
SCPHIHCRLDMHBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C(=O)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

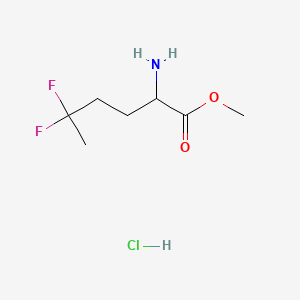
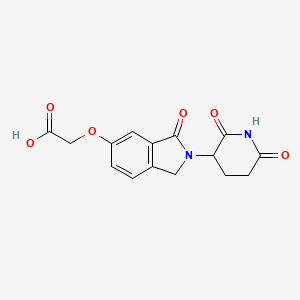
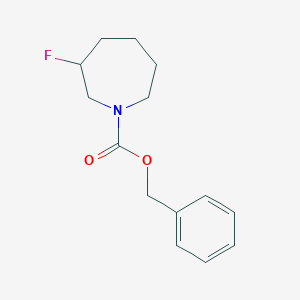
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
